Methyl 2-cyclopropoxybenzoate Methyl 2-cyclopropoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19853618
InChI: InChI=1S/C11H12O3/c1-13-11(12)9-4-2-3-5-10(9)14-8-6-7-8/h2-5,8H,6-7H2,1H3
SMILES:
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

Methyl 2-cyclopropoxybenzoate

CAS No.:

Cat. No.: VC19853618

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-cyclopropoxybenzoate -

Specification

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name methyl 2-cyclopropyloxybenzoate
Standard InChI InChI=1S/C11H12O3/c1-13-11(12)9-4-2-3-5-10(9)14-8-6-7-8/h2-5,8H,6-7H2,1H3
Standard InChI Key XUDRNBWBPIYOPK-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=CC=C1OC2CC2

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2-cyclopropoxybenzoate (IUPAC name: methyl 2-(cyclopropyloxy)benzoate) features a benzene ring substituted with an ester group at the 1-position and a cyclopropoxy group at the 2-position. The molecular formula is C11_{11}H12_{12}O3_3, with a molecular weight of 192.21 g/mol (calculated from atomic masses). Key structural attributes include:

  • Cyclopropane ring: A three-membered carbon ring fused to an oxygen atom, introducing significant steric strain and conformational rigidity.

  • Ester group: A methoxycarbonyl (-COOCH3_3) substituent at the 1-position, enhancing polarity and hydrolytic susceptibility.

Table 1: Comparative Molecular Properties of Methyl 2-Cyclopropoxybenzoate and Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Methyl 2-cyclopropoxybenzoateC11_{11}H12_{12}O3_3192.21Ester, cyclopropoxy
Methyl 2-(cyclopropylmethoxy)benzoate C12_{12}H14_{14}O3_3206.24Ester, cyclopropylmethoxy
Methyl 2-bromo-5-cyclopropylbenzoateC11_{11}H11_{11}BrO2_2255.11Ester, bromo, cyclopropyl

The cyclopropoxy group’s electron-donating effects slightly activate the aromatic ring toward electrophilic substitution, though the ester group’s electron-withdrawing nature counterbalances this effect . Experimental data on physical properties (e.g., melting point, boiling point) remain unreported, but analogous esters typically exhibit liquid states at room temperature with moderate volatility .

Synthetic Pathways and Methodological Considerations

The synthesis of methyl 2-cyclopropoxybenzoate likely follows a multi-step protocol involving cyclopropane ring formation and esterification. Two predominant routes are hypothesized based on related compounds:

Route 1: Direct Esterification of 2-Cyclopropoxybenzoic Acid

  • Synthesis of 2-cyclopropoxybenzoic acid:

    • Step 1: Nucleophilic substitution of 2-hydroxybenzoic acid (salicylic acid) with cyclopropyl bromide under alkaline conditions (e.g., K2_2CO3_3, DMF, 80°C).

    • Step 2: Acidification and purification via recrystallization.

  • Esterification:

    • Reaction of 2-cyclopropoxybenzoic acid with methanol in the presence of H2_2SO4_4 (catalytic) under reflux.

Route 2: Late-Stage Cyclopropanation

  • Methylation of 2-hydroxybenzoic acid:

    • Esterification of salicylic acid with methanol to yield methyl salicylate.

  • Cyclopropoxy introduction:

    • Mitsunobu reaction between methyl salicylate and cyclopropanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) .

Table 2: Key Reaction Conditions for Synthetic Routes

StepReagents/ConditionsYield Optimization Strategies
Nucleophilic substitutionCyclopropyl bromide, K2_2CO3_3, DMF, 80°CUse of phase-transfer catalysts
EsterificationH2_2SO4_4, methanol, refluxExcess methanol to drive equilibrium
Mitsunobu reactionDEAD, PPh3_3, THF, 0°C to RTStrict temperature control

Route 1 is favored for scalability, while Route 2 offers higher regioselectivity. Industrial applications may employ continuous-flow systems to enhance efficiency.

Chemical Reactivity and Functional Transformations

Methyl 2-cyclopropoxybenzoate participates in reactions characteristic of both esters and cyclopropanes:

Ester Hydrolysis

  • Acidic conditions: Slow hydrolysis to 2-cyclopropoxybenzoic acid and methanol.

  • Basic conditions: Rapid saponification yielding the sodium salt of the acid .

Cyclopropane Ring-Opening

  • Acid-catalyzed ring-opening: Reacts with HBr to form a bromo-substituted linear chain .

  • Transition metal-mediated reactions: Pd-catalyzed insertion reactions for C-C bond functionalization.

Electrophilic Aromatic Substitution

  • Nitration: Occurs at the 4- and 6-positions due to the ester’s meta-directing effects .

  • Sulfonation: Limited reactivity under standard conditions due to deactivation by the ester group.

CompoundBioactivity ProfileTarget Application
Methyl 2-cyclopropoxybenzoateHypothesized antimicrobial activityDrug intermediates
Methyl 2-bromo-5-cyclopropylbenzoateKinase inhibition (in silico predictions)Cancer therapeutics
Benzene, [2-(1-methylethyl)cyclopropyl]- Fragrance componentCosmetic formulations

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